2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H11F3N4O3S and its molecular weight is 348.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
One-Pot Synthesis and Evaluation : A one-pot procedure developed for the synthesis of novel 1,2,3-triazole derivatives demonstrates good yields and showcases the compounds' antibacterial and free radical scavenging activity. This highlights the chemical versatility and potential therapeutic relevance of such compounds (Sreerama et al., 2020).
Inhibitory Potential Against Caspase-3 : Research on isatin 1,2,3-triazoles reveals their potency as inhibitors against caspase-3, suggesting their potential application in cancer therapy or as a tool in biochemical research (Jiang & Hansen, 2011).
Synthetic Applications
Transition-Metal-Catalyzed Transformations : The use of transition metals in catalyzing the denitrogenative transformations of 1,2,3-triazoles forms the basis for synthesizing highly functionalized nitrogen-based heterocycles. This process is crucial for developing new materials and pharmaceuticals (Anbarasan et al., 2014).
Regiocontrolled Synthesis of Pyrroles : The reaction of 1-sulfonyl-1,2,3-triazoles with allenes, catalyzed by nickel(0), leads to the synthesis of polysubstituted pyrroles. This method opens up new pathways for constructing complex molecules with potential biological activity (Miura et al., 2013).
Anticancer and Antimicrobial Activities
Anticancer Evaluation : The synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole showcases the sulfonyl group's role in medicinal chemistry, providing a foundation for future drug design aimed at various cancer types (Salinas-Torres et al., 2022).
Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and shown to exhibit significant antimicrobial and antitubercular activities. These findings underscore the potential of sulfonyl-1,2,3-triazoles and related compounds in developing new treatments for infectious diseases (Suresh Kumar et al., 2013).
Mechanism of Action
Target of action
Many compounds with a similar structure, such as azetidinones, are known to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.
Mode of action
These compounds often work by binding to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells .
Biochemical pathways
The disruption of microtubule formation affects many cellular processes, including cell division, intracellular transport, and cell shape maintenance. This can lead to cell death, particularly in cells that are rapidly dividing .
Result of action
The ultimate result of this compound’s action would likely be cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the disruption of microtubule formation, which is essential for cell division .
Properties
IUPAC Name |
2-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-3-1-2-4-11(10)23(20,21)18-7-9(8-18)19-16-5-6-17-19/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFLYHUULOISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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